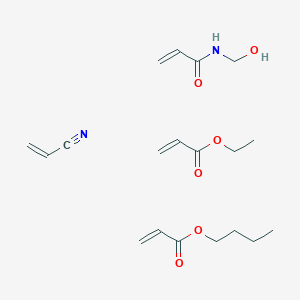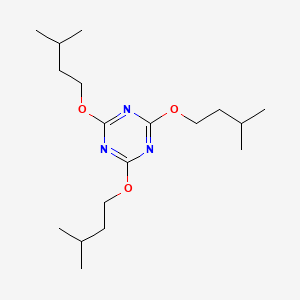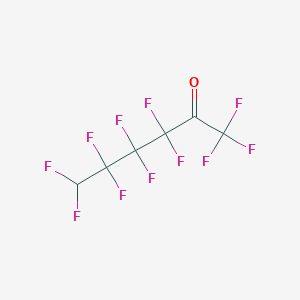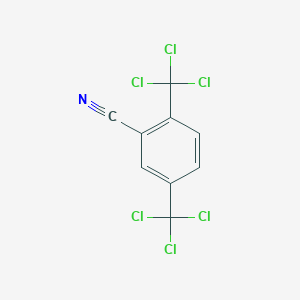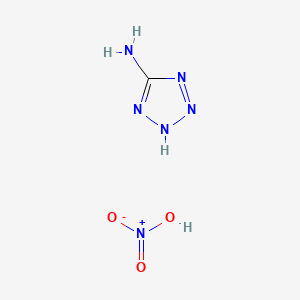![molecular formula C13H18O3 B14671820 Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate CAS No. 51028-95-6](/img/structure/B14671820.png)
Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate is an organic compound with a complex structure that includes a methoxy group, an isopropyl group, and a phenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Additionally, the use of protective groups may be necessary to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions
Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Strong acids like hydrochloric acid or sulfuric acid for demethylation.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of phenolic compounds.
Scientific Research Applications
Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism by which Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate exerts its effects involves interactions with various molecular targets. The methoxy and isopropyl groups contribute to its lipophilicity, allowing it to interact with lipid membranes and proteins. The ester group can undergo hydrolysis, releasing active metabolites that may interact with specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate: shares similarities with other phenyl acetate derivatives such as:
Uniqueness
- The presence of both a methoxy group and an isopropyl group in this compound makes it unique compared to other phenyl acetate derivatives. These functional groups contribute to its distinct chemical properties and potential applications .
Properties
CAS No. |
51028-95-6 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
methyl 2-(3-methoxy-5-propan-2-ylphenyl)acetate |
InChI |
InChI=1S/C13H18O3/c1-9(2)11-5-10(7-13(14)16-4)6-12(8-11)15-3/h5-6,8-9H,7H2,1-4H3 |
InChI Key |
DWQXZAGQRVCSEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)CC(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


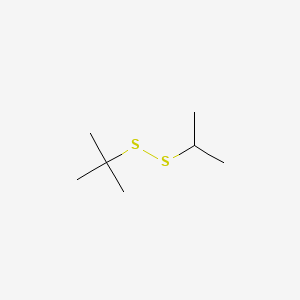
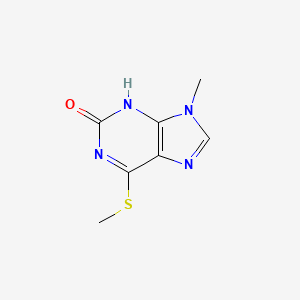

![Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate](/img/structure/B14671755.png)
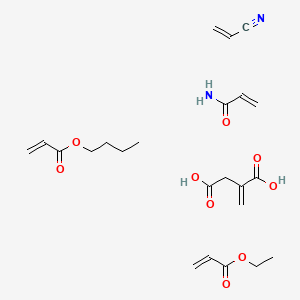
![2-{[Ethoxy(hydroxy)phosphoryl]oxy}ethyl carbamimidothioate](/img/structure/B14671766.png)
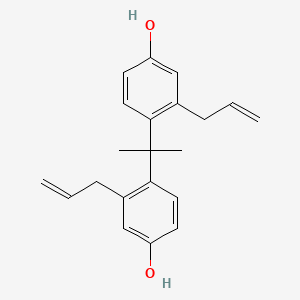
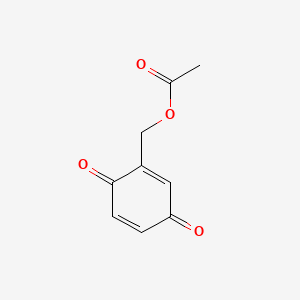
![2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane](/img/structure/B14671781.png)
